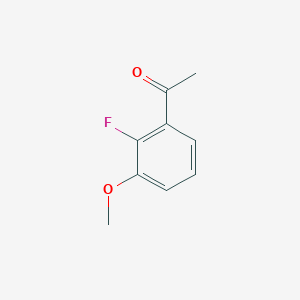

1-(2-Fluoro-3-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoro-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a colorless to light-yellow liquid .

Molecular Structure Analysis

The InChI code for 1-(2-Fluoro-3-methoxyphenyl)ethanone is 1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

1-(2-Fluoro-3-methoxyphenyl)ethanone is a colorless to light-yellow liquid . It has a molecular weight of 168.17 and is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Compounds

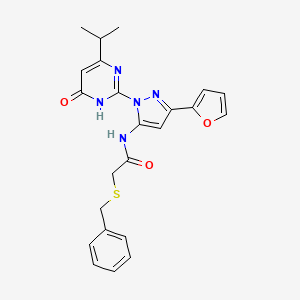

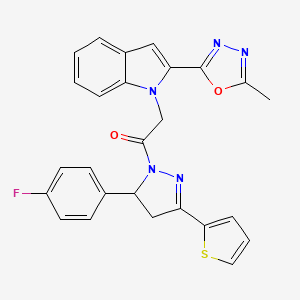

1-(2-Fluoro-3-methoxyphenyl)ethanone serves as a key intermediate in the synthesis of various novel compounds. It has been utilized in the creation of Schiff bases and other derivatives through chemical reactions that endow these new compounds with significant antimicrobial activity. For instance, the transformation of 1-(2-Fluoro-3-methoxyphenyl)ethanone through Gewald synthesis and subsequent reactions with different aldehydes has led to the production of compounds exhibiting excellent antimicrobial properties against a range of pathogens (Puthran et al., 2019). Similarly, its modification through propargylation followed by click reactions has resulted in novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones with evaluated antimicrobial activity (Nagamani et al., 2018).

Advances in Chemical Synthesis Techniques

The compound has also been at the forefront of advancing synthesis techniques. A notable example is its use in demonstrating the efficiency of sonochemical methods over conventional methods in synthesizing chalcone derivatives, highlighting the potential for energy savings and increased reaction efficiency in organic synthesis (Jarag et al., 2011).

Exploration of Fluorescence Properties

In addition to its role in creating bioactive molecules, 1-(2-Fluoro-3-methoxyphenyl)ethanone has contributed to the development of materials with unique fluorescence properties. Research has synthesized and crystallized derivatives to study the effect of different guest molecules on the fluorescence colors and host–guest structures of the resulting crystals (Dong et al., 2012).

Investigation of Radical Scavenging Activity

The potential of derivatives of 1-(2-Fluoro-3-methoxyphenyl)ethanone in exhibiting radical scavenging activity has been explored through density functional theory (DFT) studies, providing insights into their molecular properties and the mechanisms underlying their antioxidant capacities (Al‐Sehemi & Irfan, 2017).

Development of Fluorescent Probes

The chemical framework of 1-(2-Fluoro-3-methoxyphenyl)ethanone has been utilized in the design of sensitive fluorescent probes for metal ions, demonstrating its versatility in creating tools for biological and environmental sensing applications (Bhanja et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-fluoro-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWINEAOQMFOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-3-methoxyphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692803.png)

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)

![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)